molecular formula C11H14N2O2 B1599684 Benzyl Pyrazolidine-1-carboxylate CAS No. 67600-79-7

Benzyl Pyrazolidine-1-carboxylate

Cat. No. B1599684
CAS RN: 67600-79-7
M. Wt: 206.24 g/mol
InChI Key: PKOQSEJQFOHVPB-UHFFFAOYSA-N
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Description

Benzyl pyrazolidine-1-carboxylate (BPC) is a versatile, synthetic organic compound that has a wide range of applications in the fields of chemistry, biochemistry, and medicine. BPC is a derivative of pyrazolidine, which is a heterocyclic compound composed of four nitrogen atoms and one carbon atom. BPC is an important intermediate in the synthesis of various drugs and has been used in the production of various pharmaceuticals. It has also been used in the synthesis of several other compounds, such as dyes, fragrances, and other organic compounds. BPC has been studied extensively in recent years due to its versatile nature and its potential applications in various fields.

Scientific Research Applications

Medicinal Chemistry: Cholinesterase Inhibitors

Benzyl Pyrazolidine-1-carboxylate: derivatives have been explored as potential cholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer’s . These compounds can modulate the activity of acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmitter breakdown.

Agriculture: Pesticide Development

While direct references to Benzyl Pyrazolidine-1-carboxylate in agriculture are limited, related pyrazoline compounds are often investigated for their pesticidal properties. They may serve as precursors or active ingredients in developing new pesticides .

Material Science: Heterocyclic Building Blocks

In material science, Benzyl Pyrazolidine-1-carboxylate serves as a heterocyclic building block. It’s used in synthesizing various pharmaceutical products, including kinase inhibitors, which play a role in cell cycle regulation .

Environmental Science: Antibacterial and Antifungal Activities

Some derivatives of Benzyl Pyrazolidine-1-carboxylate exhibit antibacterial and antifungal activities, which can be beneficial in environmental science for developing biodegradable compounds to control pathogens .

Biotechnology: Organocatalysis

The compound has been used in organocatalytic syntheses of heterocyclic systems, which are of significant interest in biotechnological applications. These syntheses can lead to bioactive molecules with potential pharmaceutical applications .

Pharmaceutical Research: Drug Discovery

Benzyl Pyrazolidine-1-carboxylate is a versatile scaffold in drug discovery. Its derivatives are used to create novel compounds with various biological activities, contributing to the development of new medications .

properties

IUPAC Name

benzyl pyrazolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-11(13-8-4-7-12-13)15-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOQSEJQFOHVPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60468667
Record name Benzyl Pyrazolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67600-79-7
Record name Benzyl Pyrazolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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